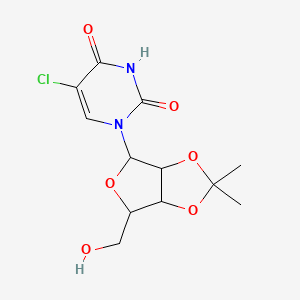![molecular formula C27H33N3O7S B12287831 2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)
2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol fumarate, commonly known as quetiapine fumarate, is an atypical antipsychotic medication. It is primarily used to treat psychiatric conditions such as schizophrenia, bipolar disorder, and major depressive disorder. Quetiapine fumarate works by modulating neurotransmitter activity in the brain, particularly targeting serotonin and dopamine receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quetiapine fumarate involves multiple steps. One common method starts with the reaction of dibenzo[b,f][1,4]thiazepin-11-ylamine with 2-(2-chloroethoxy)ethanol to form 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethanol. This intermediate is then reacted with fumaric acid to produce the fumarate salt .
Industrial Production Methods
Industrial production of quetiapine fumarate typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of high-pressure reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Quetiapine fumarate undergoes various chemical reactions, including:
Oxidation: Quetiapine can be oxidized to form quetiapine N-oxide.
Reduction: Reduction reactions can convert quetiapine to its reduced forms.
Substitution: Quetiapine can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products
Oxidation: Quetiapine N-oxide.
Reduction: Reduced quetiapine derivatives.
Substitution: Various substituted quetiapine analogs.
科学研究应用
Quetiapine fumarate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of antipsychotic drug synthesis and degradation.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively studied for its therapeutic effects in treating psychiatric disorders.
Industry: Used in the development of new antipsychotic medications and formulations.
作用机制
Quetiapine fumarate exerts its effects by antagonizing multiple neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT2) and dopamine (D2) receptors, reducing the activity of these neurotransmitters and thereby alleviating symptoms of psychosis and mood disorders . Additionally, quetiapine has affinity for histamine (H1) and adrenergic (α1 and α2) receptors, contributing to its sedative and hypotensive effects .
相似化合物的比较
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar structure but different receptor binding profile.
Olanzapine: Shares structural similarities with quetiapine but has a higher affinity for dopamine receptors.
Risperidone: Similar in function but differs in chemical structure and receptor affinity.
Uniqueness
Quetiapine fumarate is unique due to its balanced affinity for both serotonin and dopamine receptors, which contributes to its efficacy and lower risk of extrapyramidal side effects compared to other antipsychotics . Its sedative properties also make it useful in treating insomnia associated with psychiatric disorders .
属性
分子式 |
C27H33N3O7S |
|---|---|
分子量 |
543.6 g/mol |
IUPAC 名称 |
2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C23H29N3O3S.C4H4O4/c27-14-16-29-18-17-28-15-13-25-9-11-26(12-10-25)23-19-5-1-3-7-21(19)30-22-8-4-2-6-20(22)24-23;5-3(6)1-2-4(7)8/h1-8,27H,9-18H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI 键 |
ZVKYKGOAUIBMRR-WLHGVMLRSA-N |
手性 SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C1CN(CCN1CCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)





![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)




![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)


